Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate
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Overview
Description
Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.339 g/mol . This compound is known for its unique structure, which includes a naphthyl group and a benzoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate typically involves the reaction of 2-hydroxybenzoic acid with 1-naphthaldehyde under basic conditions to form the corresponding vinyl derivative. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoates, quinones, and reduced derivatives .
Scientific Research Applications
Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The naphthyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 1-hydroxy-2-naphthoate: Used in the synthesis of dyes and pigments.
4-Hydroxy-2-quinolones: Known for their biological activities and use in medicinal chemistry.
Uniqueness
Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a naphthyl group and a benzoate ester makes it a versatile compound in various applications .
Properties
Molecular Formula |
C20H16O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-(2-naphthalen-1-ylethenyl)benzoate |
InChI |
InChI=1S/C20H16O3/c1-23-20(22)19-16(9-5-11-18(19)21)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-13,21H,1H3 |
InChI Key |
VRSIKPVYGSCFRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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